

# An In-depth Technical Guide to the Classification of Illite Group Minerals

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

The **illite** group of minerals encompasses a range of non-expanding, dioctahedral, clay-sized micaceous minerals that are ubiquitous in sedimentary and low-grade metamorphic environments. Structurally similar to muscovite, **illite** is characterized by a 2:1 layered silicate structure with a net negative layer charge that is primarily balanced by interlayer potassium cations. This technical guide provides a comprehensive classification of the **illite** group, including its key members: **illite**, glauconite, celadonite, and the sodium-analogue brammallite. Detailed summaries of their chemical compositions, crystallographic properties, and distinguishing characteristics are presented in tabular format for ease of comparison. Furthermore, this guide outlines detailed experimental protocols for the accurate identification and characterization of these minerals, including X-ray Diffraction (XRD), Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDS), Fourier-Transform Infrared Spectroscopy (FTIR), and Cation Exchange Capacity (CEC) determination. Finally, the role of **illite** group minerals as excipients in pharmaceutical formulations and drug delivery systems is discussed, highlighting their relevance to drug development professionals.

# Introduction to the Illite Group

**Illite** is a group of closely related, non-expanding clay minerals, often referred to as hydromica or hydromuscovite.[1][2] These minerals are secondary precipitates, typically formed through the alteration of primary minerals such as muscovite and feldspar in weathering and



hydrothermal environments.[1][2] They are prevalent in sediments, soils, and argillaceous sedimentary rocks, as well as some low-grade metamorphic rocks.[1][2]

The fundamental structure of **illite** group minerals is a 2:1 tetrahedral-octahedral-tetrahedral (T-O-T) layered aluminosilicate.[1] The space between these T-O-T layers is occupied by poorly hydrated potassium cations, which are responsible for the non-swelling nature of these minerals.[1] Structurally, **illite** is very similar to muscovite but contains slightly more silicon, magnesium, iron, and water, and slightly less tetrahedral aluminum and interlayer potassium.[1] The general chemical formula for **illite** is (K,H<sub>3</sub>O)(Al,Mg,Fe)<sub>2</sub>(Si,Al)<sub>4</sub>O<sub>10</sub>[(OH)<sub>2</sub>·(H<sub>2</sub>O)], though considerable isomorphic substitution occurs.[1]

# Classification of the Illite Group Minerals

The classification of the **illite** group is based on variations in chemical composition, particularly the nature of the interlayer cation and the composition of the octahedral and tetrahedral sheets. The primary members of the group are **illite**, glauconite, and celadonite, with brammallite being a sodium-rich analogue.[2][3] Avalite is a chromian variety of **illite**.[4]

// Nodes A [label="**Illite** Group\n(Dioctahedral, Interlayer-Deficient Micas)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="**Illite**\n(K-dominant, Al-rich)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Glauconite\n(K-dominant, Fe-rich)", fillcolor="#34A853", fontcolor="#FFFFFF"]; D [label="Celadonite\n(K-dominant, Fe, Mg-rich)", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Brammallite\n(Na-dominant analogue of **Illite**)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="Avalite\n(Cr-bearing variety of **Illite**)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges A -> B [label="Primary Member"]; A -> C [label="Primary Member"]; A -> D [label="Primary Member"]; A -> E [label="Analogue"]; B -> F [label="Variety"]; } dot Caption: Hierarchical classification of the **illite** group minerals.

#### Illite

**Illite** is the principal member of the group and is characterized by a predominance of aluminum in the octahedral sheet.[5] Its formation is favored by alkaline conditions and high concentrations of aluminum and potassium.[5]



#### Glauconite

Glauconite is the iron-rich member of the **illite** group, typically forming authigenically in marine environments.[5] It can be distinguished from **illite** by X-ray diffraction, exhibiting a 060 peak between 1.51 and 1.52 Å, compared to **illite**'s 1.50 Å peak.[5]

#### Celadonite

Celadonite is also an iron-rich dioctahedral mica, but it is considered a distinct mineral species from glauconite.[6] It typically forms in altered volcanic rocks.[6] Celadonite has a more ordered 1M structure compared to the more disordered 1Md structure often found in glauconite.[6]

#### **Brammallite**

Brammallite is the sodium-rich analogue of **illite**, where sodium replaces potassium as the dominant interlayer cation.[4] It is considered a degradation product of paragonite through sodium leaching.[7]

#### **Avalite**

Avalite is a chromium-bearing variety of **illite**, first described from Mount Avala in Serbia.[4] It is not considered a distinct mineral species but rather a variety of **illite** with significant chromium content.

## **Quantitative Data Presentation**

The following tables summarize the key quantitative data for the primary members of the **illite** group.

Table 1: Comparative Chemical Composition (wt%)



Oxide	Illite	Glauconite	Celadonite	Brammallite
SiO <sub>2</sub>	52.27 - 58.99	49.0 - 58.0	51.0 - 59.0	~50.0
Al <sub>2</sub> O <sub>3</sub>	21.65 - 28.24	5.0 - 15.0	0.0 - 8.0	~30.0
Fe <sub>2</sub> O <sub>3</sub>	4.41 - 8.89	15.0 - 25.0	8.0 - 20.0	< 2.0
FeO	< 1.0	1.0 - 4.0	2.0 - 6.0	< 1.0
MgO	1.87 - 3.11	2.0 - 5.0	4.0 - 8.0	~2.0
K <sub>2</sub> O	up to 5.43	6.0 - 9.0	7.0 - 10.0	< 1.0
Na₂O	up to 1.63	< 1.0	< 1.0	4.0 - 7.0
H₂O	~12.03	4.0 - 7.0	4.0 - 6.0	~10.0

Note: Values are

approximate and

can vary based

on specific

sample

composition.

Data compiled

from multiple

sources.[7][8][9]

[10]

Table 2: Comparative Physical and Structural Properties

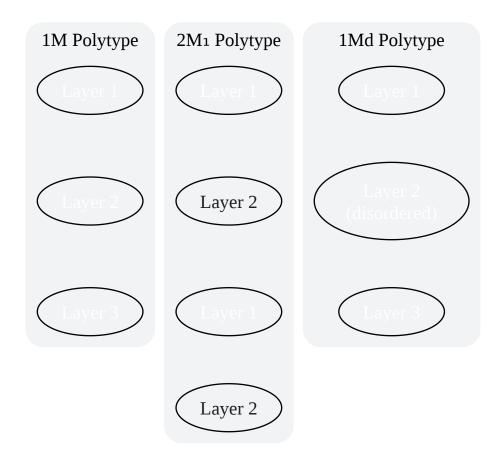


Property	Illite	Glauconite	Celadonite	Brammallite
General Formula	(K,H <sub>3</sub> O) (Al,Mg,Fe) <sub>2</sub> (Si,Al ) <sub>4</sub> O <sub>10</sub> [(OH) <sub>2</sub> ·(H <sub>2</sub> O )]	K <sub>0.85</sub> (Fe <sup>3+</sup> ,Al) <sub>1.34</sub> (Mg,Fe <sup>2+</sup> ) <sub>0.66</sub> (Si <sub>3</sub> . <sub>76</sub> Al <sub>0.24</sub> )O <sub>10</sub> (OH)	K(Fe <sup>3+</sup> ,Al) (Mg,Fe <sup>2+</sup> )Si <sub>4</sub> O <sub>10</sub> ( OH) <sub>2</sub>	(Na,H3O) (Al,Mg,Fe)2(Si,Al )4O10[(OH)2·(H2O )]
Layer Charge (pfu)	~0.75 - 0.95	~0.8	~1.0	~0.7 - 0.9
CEC (meq/100g)	20 - 30	10 - 40	10 - 40	20 - 40
Common Polytypes	1M, 1Md, 2M1	1Md	1M	1M, 2M1
pfu = per formula unit. Data compiled from multiple sources. [1][4][6][11][12]				

# **Illite Polytypes**

**Illite** can exist in different polytypes, which are variations in the stacking sequence of the 2:1 layers. The most common polytypes are 1M, 2M<sub>1</sub>, and 1Md.[13] The 1M polytype has a one-layer monoclinic structure, while the 2M<sub>1</sub> polytype has a two-layer monoclinic structure. The 1Md polytype is a disordered form of the 1M structure.[13] The relative abundance of these polytypes can provide insights into the geological history of the host rock, with the 2M<sub>1</sub> polytype generally associated with higher temperatures of formation.[13]





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# **Experimental Protocols for Characterization**

Accurate identification and characterization of **illite** group minerals require a combination of analytical techniques.

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// Edges Start -> XRD; Start -> SEM\_EDS; XRD -> Data\_Analysis; SEM\_EDS -> Data\_Analysis; FTIR -> Data\_Analysis; CEC -> Data\_Analysis; Start -> FTIR; Start -> CEC; Data\_Analysis -> End; } dot Caption: Experimental workflow for **illite** group mineral characterization.

## X-ray Diffraction (XRD)

XRD is the primary technique for identifying clay minerals and determining their polytypes.

- Sample Preparation:
  - $\circ$  Separate the <2  $\mu$ m clay fraction from the bulk sample by sedimentation or centrifugation.
  - Prepare oriented mounts to enhance the basal reflections. Common methods include the glass slide, smear, filter membrane peel, and centrifuged porous plate techniques.
  - Prepare a randomly oriented powder mount for the determination of non-basal reflections,
    which are crucial for polytype identification.
- Analysis Protocol:
  - Analyze the oriented mount in its air-dried state.
  - Solvate the sample with ethylene glycol and re-analyze to test for expandable layers (smectite). Illite group minerals do not expand.
  - Heat the sample to 350°C and 550°C and re-analyze to observe changes in the diffraction pattern, which can help differentiate between certain clay minerals.
  - Analyze the randomly oriented powder mount to identify the hkl reflections necessary for polytype determination.

# Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDS)



SEM provides high-resolution images of the mineral's morphology, while EDS determines its elemental composition.

- Sample Preparation:
  - Mount the clay sample on an aluminum stub using double-sided carbon tape.
  - Coat the sample with a thin layer of carbon or gold to make it conductive.
- Analysis Protocol:
  - Obtain secondary electron (SE) and backscattered electron (BSE) images to visualize the morphology and compositional variations.
  - Perform EDS analysis on selected areas or points to obtain a qualitative or quantitative elemental composition. This helps in calculating the structural formula.

## Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is used to identify functional groups and can help distinguish between different members of the **illite** group based on subtle differences in their spectra.

- Sample Preparation:
  - Prepare a KBr pellet by mixing a small amount of the clay sample with potassium bromide powder and pressing it into a transparent disk.
  - Alternatively, use Attenuated Total Reflectance (ATR) or Diffuse Reflectance Infrared
    Fourier Transform (DRIFT) techniques, which require minimal sample preparation.
- · Analysis Protocol:
  - Acquire the infrared spectrum, typically in the mid-infrared range (4000-400 cm<sup>-1</sup>).
  - Analyze the positions and shapes of the absorption bands corresponding to OHstretching, Si-O stretching, and Si-O bending vibrations to identify the mineral.

# **Cation Exchange Capacity (CEC)**



CEC measures the quantity of negatively charged sites on the mineral surface that can retain exchangeable cations.

- Protocol (Ammonium Acetate Method):
  - Saturate a known weight of the clay sample with a 1M ammonium acetate solution (pH 7).
  - Wash the sample with ethanol to remove excess ammonium acetate.
  - Displace the adsorbed ammonium ions with a solution of another cation (e.g., K<sup>+</sup> or Na<sup>+</sup>).
  - Measure the concentration of the displaced ammonium ions in the resulting solution using a suitable analytical technique (e.g., colorimetry or an ion-selective electrode).
  - Calculate the CEC in meq/100g of clay.

## **Relevance to Drug Development**

While not directly involved in biological signaling pathways, **illite** and other clay minerals are of significant interest to drug development professionals, primarily for their use as pharmaceutical excipients.[14] Their desirable properties include high specific surface area, good sorption capacity, chemical inertness, and low toxicity.[14]

// Nodes API [label="Active Pharmaceutical\nIngredient (API)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; **Illite** [label="**Illite** (Excipient)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Formulation [label="Pharmaceutical Formulation\n(e.g., Tablet, Cream)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Properties [label="Improved Properties:\n- Controlled Release\n- Enhanced Stability\n- Improved Bioavailability", fillcolor="#FBBC05", fontcolor="#202124", shape=note];

// Edges API -> Formulation; **Illite** -> Formulation; Formulation -> Properties; } dot Caption: Role of **illite** as an excipient in a drug delivery system.

**Illite** group minerals can be used in various roles in pharmaceutical formulations:

 Drug Carriers: Their high surface area allows for the adsorption of active pharmaceutical ingredients (APIs), which can be used to develop controlled-release drug delivery systems.
 [3]



- Binders and Diluents: In tablet manufacturing, they can act as binders to hold the tablet together and as diluents to increase the bulk of the formulation.[14]
- Disintegrants: They can promote the breakup of tablets into smaller particles in the gastrointestinal tract, facilitating drug dissolution.[14]
- Thickening and Emulsifying Agents: In liquid and semi-solid formulations, they can increase viscosity and stabilize emulsions.[14]
- Topical Applications: Due to their absorbent properties, illite-rich clays are used in dermatological preparations to draw out impurities and toxins from the skin.[6]

### Conclusion

The **illite** group of minerals represents a complex and important class of phyllosilicates with significant implications in geology, materials science, and pharmaceuticals. A systematic approach to their classification, based on detailed chemical and structural analysis, is crucial for their accurate identification and utilization. The experimental protocols outlined in this guide provide a framework for researchers and scientists to thoroughly characterize these materials. For drug development professionals, an understanding of the properties of **illite** group minerals opens up possibilities for their application as versatile and effective excipients in advanced drug delivery systems.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Classification of Illite Group Minerals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b577164#illite-group-minerals-classification]

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